molecular formula C13H6Cl3N3OS B11491676 2,4-dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide

2,4-dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B11491676
M. Wt: 358.6 g/mol
InChI Key: JPNZIXRZLXFAHH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro and benzothiadiazole groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-chloro-2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of bases and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,4-Dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: A simpler analog with similar substitution patterns but lacking the benzothiadiazole moiety.

    5-Chloro-2,1,3-benzothiadiazole: A related compound with the benzothiadiazole structure but without the benzamide group.

    2,4-Dichloropyrimidine: Another compound with dichloro substitution but a different heterocyclic core.

Uniqueness

2,4-Dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the combination of dichloro and benzothiadiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H6Cl3N3OS

Molecular Weight

358.6 g/mol

IUPAC Name

2,4-dichloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C13H6Cl3N3OS/c14-6-1-2-7(9(16)5-6)13(20)17-11-8(15)3-4-10-12(11)19-21-18-10/h1-5H,(H,17,20)

InChI Key

JPNZIXRZLXFAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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